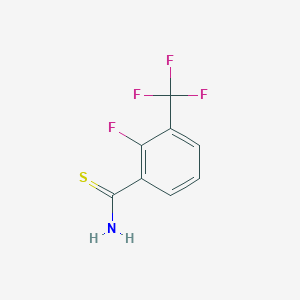

2-Fluoro-3-(trifluoromethyl)benzothioamide

Description

The Strategic Significance of Organofluorine Chemistry in Modern Organic Synthesis

Organofluorine chemistry has become a cornerstone of modern pharmaceutical and agrochemical research. alfa-chemistry.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. tandfonline.com

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. alfa-chemistry.comnih.gov This increased stability can prolong the therapeutic effect of a compound. Furthermore, the strategic placement of fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can alter the acidity (pKa) of nearby functional groups, thereby improving bioavailability and target-binding affinity. tandfonline.comnih.gov

The trifluoromethyl (CF3) group, present in the target molecule, is a particularly important substituent in medicinal chemistry. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's binding to target proteins and improve its metabolic stability. nih.gov It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the strategic advantage that fluorine provides in drug discovery. alfa-chemistry.com

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Electronegativity of Halogen (Pauling Scale) |

|---|---|---|---|

| C-H | 1.09 | ~99 | 2.20 |

| C-F | 1.35 | ~115 | 3.98 |

| C-Cl | 1.77 | ~81 | 3.16 |

| C-Br | 1.94 | ~68 | 2.96 |

| C-I | 2.14 | ~54 | 2.66 |

The Unique Reactivity and Synthetic Utility of the Thioamide Functional Group

The thioamide group, –C(=S)N<, is a structural analog of the more common amide group, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct chemical properties and reactivity. Thioamides are considered valuable isosteres for amides in peptide and medicinal chemistry, often introduced to enhance proteolytic stability and modify pharmacokinetic profiles. nih.gov

Compared to amides, thioamides exhibit several key differences. The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O). nih.gov This makes the thioamide group more reactive toward both nucleophiles and electrophiles. nih.gov The sulfur atom is more nucleophilic than the oxygen of an amide, while the carbon atom is more electrophilic. Thioamides are also better hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts. nih.gov

These reactivity patterns make thioamides versatile intermediates in organic synthesis. nih.gov They are frequently used as precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. wikipedia.org For example, thioamides can be readily cyclized to form thiazoles, a common scaffold in many biologically active molecules. Common methods for synthesizing thioamides include the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. wikipedia.org

| Property | Amide (-C(=O)N<) | Thioamide (-C(=S)N<) |

|---|---|---|

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol nih.gov |

| C=X Bond Length | ~1.23 Å | ~1.71 Å nih.gov |

| Reactivity | Less reactive | More reactive to nucleophiles and electrophiles nih.gov |

| H-Bonding | Stronger acceptor, weaker donor | Weaker acceptor, stronger donor nih.gov |

| 13C NMR Shift (C=X) | 160-180 ppm | 200-210 ppm nih.gov |

Contextualization of Substituted Benzothioamides in Contemporary Chemical Research

Substituted benzothioamides, such as 2-Fluoro-3-(trifluoromethyl)benzothioamide, are aromatic compounds that combine the features of a substituted benzene (B151609) ring with a thioamide functional group. Their importance in contemporary research largely stems from their role as key building blocks for more complex heterocyclic systems. chemrxiv.org

The substituents on the aromatic ring, in this case, a fluorine atom and a trifluoromethyl group, significantly influence the electronic properties and reactivity of the entire molecule. Both are electron-withdrawing groups, which can impact the reactivity of the thioamide moiety and facilitate certain types of chemical transformations.

A primary application of substituted benzothioamides is in the synthesis of benzothiazoles. chemrxiv.orgmdpi.com Benzothiazoles are a class of bicyclic heterocycles found in a wide range of pharmaceuticals, dyes, and industrial materials. mdpi.comresearchgate.net The synthesis often involves an intramolecular cyclization of a suitably substituted benzothioamide, where the thioamide sulfur atom attacks the aromatic ring. The presence of activating or directing groups on the benzene ring can be crucial for the efficiency and regioselectivity of such reactions. Research in this area continues to explore new catalytic methods, including photochemical approaches, to synthesize benzothiazoles from benzothioamide precursors under milder and more sustainable conditions. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F4NS |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |

InChI Key |

UVTOATSZBNTSQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Benzothioamide and Its Analogues

Regioselective Synthesis of Fluorinated Aromatic Cores

The regioselective introduction of fluorine and trifluoromethyl groups onto an aromatic ring is a critical first step in the synthesis of 2-fluoro-3-(trifluoromethyl)benzothioamide. The specific placement of these substituents significantly influences the molecule's physicochemical and biological properties.

Approaches to 2-Fluoro-3-(trifluoromethyl)benzene Scaffolds

A key challenge in synthesizing the 2-fluoro-3-(trifluoromethyl)benzene scaffold is achieving the desired 1,2,3-substitution pattern. One documented approach begins with a readily available starting material, 2,3-dichlorobenzotrifluoride. A synthetic pathway outlined in a Chinese patent details the conversion of this precursor to a key intermediate, 2-fluoro-3-(trifluoromethyl)benzonitrile (B123455) google.com.

The initial step involves a nucleophilic aromatic substitution reaction to replace one of the chlorine atoms with fluorine. This is followed by a cyanation reaction, where the remaining chlorine is substituted with a nitrile group. The resulting 2-fluoro-3-(trifluoromethyl)benzonitrile is a versatile intermediate that can be further elaborated to the desired benzamide (B126) and subsequently the benzothioamide.

An alternative conceptual approach could involve the Sandmeyer reaction, a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. Starting with a suitably substituted aniline, such as 2-amino-6-(trifluoromethyl)phenol, one could envision a sequence involving diazotization followed by a Balz-Schiemann reaction for fluorination. However, the regioselectivity of such a process would need to be carefully controlled.

Stereochemical Control in Fluorinated Aromatic Synthesis

For the synthesis of the achiral 2-fluoro-3-(trifluoromethyl)benzene core, stereochemical control is not a primary concern. However, in the broader context of synthesizing fluorinated aromatic compounds and their analogues, particularly those with chiral centers, maintaining or creating specific stereoisomers is crucial. The introduction of fluorine can significantly impact the electronic and steric environment of a molecule, influencing the stereochemical outcome of subsequent reactions. While not directly applicable to the synthesis of the core aromatic scaffold of this compound, it is a vital consideration in the synthesis of more complex, chiral analogues.

Introduction of the Thioamide Moiety

Once the 2-fluoro-3-(trifluoromethyl)benzene scaffold is in hand, typically as a benzamide precursor, the next critical step is the introduction of the thioamide functionality. This transformation involves the conversion of the carbonyl oxygen of the amide to a sulfur atom.

Thionation Strategies (e.g., Lawesson's Reagent-Mediated Transformations)

The most common and widely employed method for the thionation of amides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) nih.govresearchgate.net. This reagent is known for its effectiveness in converting a variety of amides and lactams into their corresponding thioamides and thiolactams under relatively mild conditions. The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.

| Starting Material | Thionating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzamide | Lawesson's Reagent | Toluene | Reflux | Benzothioamide | Good | nih.gov |

| Substituted Benzamides | Lawesson's Reagent | Xylene | Reflux | Substituted Benzothioamides | Good | nih.gov |

| Heterocyclic Amides | Lawesson's Reagent | Pyridine | Reflux | Heterocyclic Thioamides | Good | beilstein-journals.org |

Other phosphorus-based reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be used for thionation, though they often require harsher reaction conditions nih.govbeilstein-journals.org. More recently, novel thiating agents have been developed to offer milder reaction conditions and simpler work-up procedures nih.govresearchgate.net. For instance, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been reported as an efficient reagent for the conversion of N-aryl-substituted benzamides to their thioamide counterparts researchgate.net.

Direct Synthesis Routes to Substituted Benzothioamides

Advanced Coupling and Annulation Protocols for Fluorinated Thioamide Construction

Modern synthetic organic chemistry has seen the development of powerful transition metal-catalyzed reactions for the construction of complex molecules. These methods offer opportunities for the direct and regioselective synthesis of functionalized aromatic compounds, including thioamides.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. Rhodium and palladium-catalyzed reactions, in particular, have been utilized for the ortho-C-H functionalization of benzamides and related compounds nih.govrsc.orgnih.govnih.govrsc.org. While direct application to the synthesis of this compound has not been explicitly reported, these methodologies offer a potential avenue for the late-stage introduction of the thioamide group or other functionalities. For instance, a pre-functionalized 2-fluoro-3-(trifluoromethyl)benzene could potentially undergo a directed C-H amidation followed by thionation, or even a direct C-H thioamidation.

Copper-catalyzed cross-coupling reactions have also been employed in the synthesis of sulfur-containing compounds. These reactions can facilitate the formation of C-S bonds, which could be integral to novel synthetic routes towards functionalized benzothioamides acs.orgnih.govbohrium.comresearchgate.net. For example, a copper-catalyzed coupling of a suitable aryl halide with a thioamide source could be envisioned.

These advanced catalytic methods, while not yet standard for the synthesis of this specific target molecule, represent the frontier of synthetic chemistry and hold promise for the development of more efficient and versatile routes to this compound and its analogues.

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for thioamide synthesis often involve the thionation of amide precursors using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chemrxiv.orgresearchgate.net While effective, these methods can generate significant phosphorus-containing waste, posing environmental concerns and complicating product purification. Consequently, modern synthetic chemistry has shifted towards more sustainable and atom-economical alternatives.

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Pathways that maximize atom economy are inherently more sustainable as they minimize waste generation.

One of the most promising sustainable strategies for thioamide synthesis is the use of elemental sulfur (S₈) in multicomponent reactions. mdpi.comorganic-chemistry.orgorganic-chemistry.org These reactions combine multiple starting materials in a single step to form the final product, which is highly efficient. The Willgerodt-Kindler reaction and its variations are classic examples, typically involving an aldehyde or ketone, an amine, and elemental sulfur. chemrxiv.org Recent advancements have expanded this reaction's scope and improved its environmental footprint.

For a compound like this compound, a sustainable approach could involve a three-component reaction starting from 2-fluoro-3-(trifluoromethyl)benzaldehyde, an amine (such as ammonia (B1221849) or an ammonia equivalent), and elemental sulfur. This method is highly atom-economical as all atoms from the starting materials (except for those lost in water formation) are incorporated into the thioamide product. researchgate.net

Another green approach is the direct synthesis from nitriles. The precursor, 2-Fluoro-3-(trifluoromethyl)benzonitrile, can be reacted with a sulfur source like sodium sulfide (B99878) or thioacetic acid to yield the corresponding thioamide. organic-chemistry.org Using aqueous or solvent-free conditions can further enhance the sustainability of these processes.

Key features of sustainable and atom-economical pathways for thioamide synthesis include:

Use of Elemental Sulfur: A cheap, abundant, and environmentally benign sulfur source. organic-chemistry.org

Multicomponent Reactions: Combining several reactants in one pot to reduce steps, solvent use, and waste. organic-chemistry.org

Catalyst-Free or Metal-Free Conditions: Avoiding the use of heavy or toxic metal catalysts where possible. mdpi.com

Solvent-Free or Aqueous Conditions: Reducing reliance on volatile organic compounds (VOCs). organic-chemistry.org

The table below illustrates a conceptual sustainable pathway for the synthesis of the target compound compared to a traditional method.

| Aspect | Traditional Method (e.g., Lawesson's Reagent) | Sustainable Method (e.g., Multicomponent Reaction) |

|---|---|---|

| Starting Materials | 2-Fluoro-3-(trifluoromethyl)benzamide, Lawesson's Reagent | 2-Fluoro-3-(trifluoromethyl)benzaldehyde, Amine, Elemental Sulfur |

| Atom Economy | Lower, due to large phosphorus-containing byproduct | Higher, most atoms are incorporated into the product |

| Byproducts | Significant phosphorus-based waste | Primarily water |

| Reaction Conditions | Often requires anhydrous organic solvents (e.g., toluene, THF) | Can often be performed under solvent-free or aqueous conditions |

Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 3 Trifluoromethyl Benzothioamide

Electrophilic and Nucleophilic Processes at the Thioamide Sulfur and Carbonyl Centers

The thioamide functional group is characterized by a carbon-sulfur double bond, which imparts distinct reactivity compared to its amide analogue. The sulfur atom, being larger and more polarizable than oxygen, renders the thioamide group more reactive towards both electrophiles and nucleophiles. nih.gov

Electrophilic Attack at Sulfur: The lone pairs of electrons on the sulfur atom of 2-Fluoro-3-(trifluoromethyl)benzothioamide make it a soft nucleophile, susceptible to attack by soft electrophiles. This reactivity is a cornerstone of thioamide chemistry, enabling various synthetic transformations. For instance, alkylation at the sulfur atom with alkyl halides would lead to the formation of thioimidate salts, which are versatile intermediates in organic synthesis. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzene (B151609) ring is expected to decrease the electron density on the sulfur atom, thereby modulating its nucleophilicity.

Nucleophilic Attack at the Thiocarbonyl Carbon: The thiocarbonyl carbon of the thioamide group is electrophilic and can be attacked by nucleophiles. This process is fundamental to reactions such as hydrolysis, aminolysis, and reactions with organometallic reagents. Compared to the carbonyl carbon of an amide, the thiocarbonyl carbon is generally considered to be more reactive towards nucleophiles. nih.gov The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring would further enhance the electrophilicity of the thiocarbonyl carbon in this compound, making it more susceptible to nucleophilic attack.

The general reactivity patterns are summarized in the table below:

| Reaction Type | Reacting Center | Typical Reagents | Expected Product |

| S-Alkylation | Sulfur | Alkyl halides (e.g., CH₃I) | Thioimidate salt |

| Hydrolysis | Thiocarbonyl Carbon | H₂O / H⁺ or OH⁻ | 2-Fluoro-3-(trifluoromethyl)benzamide |

| Aminolysis | Thiocarbonyl Carbon | Amines (e.g., R-NH₂) | N-Substituted-2-fluoro-3-(trifluoromethyl)benzamidine |

| Reduction | Thiocarbonyl Carbon | Reducing agents (e.g., LiAlH₄) | 2-Fluoro-3-(trifluoromethyl)benzylamine |

Radical-Mediated Transformations of Fluorinated Benzothioamides

Radical reactions offer a powerful tool for the construction of complex molecular architectures. The presence of the thioamide group and the fluorinated benzene ring in this compound provides several avenues for radical-mediated transformations.

Recent studies have shown that thioamides can undergo radical-mediated cyclization reactions. nih.gov For instance, visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins can lead to the synthesis of thioamides through a radical pathway. nih.gov In the context of this compound, if an appropriate unsaturated side chain were present, intramolecular radical cyclization could be initiated.

Furthermore, the trifluoromethyl group can participate in radical reactions. Trifluoromethyl radicals (•CF₃) can be generated from various precursors and can add to unsaturated systems or participate in C-H functionalization reactions. While the trifluoromethyl group on the aromatic ring of this compound is relatively stable, its presence can influence the regioselectivity of radical addition to the aromatic ring.

A representative scheme for a hypothetical radical cyclization is shown below, based on known reactions of similar compounds. mdpi.com

Photochemical and Photoredox Catalytic Reactions of Benzothioamide Systems

The photochemical properties of thioamides have been a subject of interest, as they differ significantly from their amide counterparts. Arylthioamides, in particular, exhibit considerable reactivity in various photochemical reactions. taylorfrancis.com The thioamide C=S bond has a UV absorption maximum at a longer wavelength compared to the amide C=O bond. nih.gov

Photochemical Cyclizations: Thioamides can undergo photochemical [2+2] cycloaddition reactions with alkenes. taylorfrancis.com This provides a synthetic route to construct four-membered rings containing sulfur and nitrogen.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Thioamides have been shown to be competent participants in such reactions. For example, the aerobic desulfurization of thioamides to amides can be achieved using visible light and a photosensitizer like chlorophyll. nih.gov This transformation proceeds via the generation of singlet oxygen.

Moreover, photoredox-catalyzed hydrofunctionalization reactions of unsaturated thioamides can lead to the formation of thiazolines. nih.gov In these reactions, the thioamide can be oxidized to initiate the cyclization process. The redox potential of the thioamide is a key factor in these transformations and is influenced by the substituents on the aromatic ring. The electron-withdrawing groups in this compound would likely increase its oxidation potential.

| Reaction Type | Catalyst/Conditions | Product Type |

| Aerobic Desulfurization | Visible light, Chlorophyll | 2-Fluoro-3-(trifluoromethyl)benzamide nih.gov |

| Intramolecular Hydrofunctionalization (with an allyl group) | Photoredox catalyst (e.g., Acridinium salt) | Thiazoline derivative nih.gov |

| Oxidative Cyclization | Cu₂O, Light | Thiadiazole derivative rsc.org |

Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of experimental and computational techniques is often employed for this purpose.

Experimental Studies: Mechanistic investigations can involve a variety of experimental techniques. For instance, kinetic studies can provide information about the rate-determining step of a reaction. The identification of reaction intermediates can be achieved through spectroscopic methods (NMR, IR, Mass Spectrometry) or by trapping experiments. Isotope labeling studies can also be used to trace the path of atoms throughout a reaction. Control experiments are essential to rule out alternative reaction pathways. uic.edu

Computational Approaches: Density Functional Theory (DFT) calculations have become an invaluable tool for studying reaction mechanisms. nih.gov These calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the determination of reaction energy profiles and the identification of the most favorable reaction pathway. For thioamide reactions, DFT studies have been used to investigate the mechanism of transamidation, providing insights into the chemoselectivity of the process. nih.gov Computational studies on this compound could elucidate the influence of the fluorine substituents on the electronic structure and reactivity of the thioamide group.

Theoretical and Computational Chemistry Applied to 2 Fluoro 3 Trifluoromethyl Benzothioamide Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to describing the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, energies, and other properties for both stable ground states and high-energy transition states. For a molecule such as 2-Fluoro-3-(trifluoromethyl)benzothioamide, DFT calculations, often employing functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), can be used to predict its most stable three-dimensional conformation. researchgate.netnih.gov

These studies would involve geometry optimization to find the lowest energy structure (ground state) and frequency calculations to confirm it as a true minimum on the potential energy surface. Furthermore, DFT is crucial for mapping reaction pathways. By locating and characterizing the transition state (the energy maximum along a reaction coordinate), researchers can calculate activation barriers, providing insight into reaction kinetics. nih.gov The presence of the electronegative fluorine and trifluoromethyl substituents would be expected to significantly influence the electron density distribution and geometry of both the ground and transition states.

Illustrative Data from DFT Calculations: This interactive table shows the type of data typically obtained from DFT calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes.

| Property Calculated | Illustrative Value | Significance |

| Ground State Energy (Hartree) | -1250.5 | Indicates the electronic stability of the molecule. |

| Dipole Moment (Debye) | 3.5 | Quantifies the molecule's overall polarity. |

| C=S Bond Length (Å) | 1.68 | Provides insight into the double bond character. |

| C-N Bond Length (Å) | 1.35 | Reflects the degree of amide-like resonance. |

| Activation Energy (kcal/mol) | 25.0 | Determines the kinetic feasibility of a reaction. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior.

For this compound, the electron-withdrawing nature of the F and CF₃ groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzothioamide. A lower LUMO energy would suggest an increased susceptibility to nucleophilic attack at the thiocarbonyl carbon. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govrsc.org Computational studies on related thioamides and amides have shown that such substitutions significantly impact these orbital energies. acs.org

Illustrative FMO Data for Benzothioamide Systems: The following table provides representative data on how substituents can affect frontier orbital energies, demonstrating the principles that would apply to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzothioamide (Hypothetical) | -6.0 | -0.5 | 5.5 |

| Electron Donating Group Substituted | -5.7 | -0.4 | 5.3 |

| Electron Withdrawing Group Substituted | -6.4 | -0.9 | 5.5 |

Analysis of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry offers deep insights into the dynamic processes of chemical reactions.

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reactions. nih.govresearchgate.net Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) at the transition state indicates the polar nature of a reaction. Reactions are classified based on the direction and magnitude of electron flow between the reacting species. nih.gov

In a potential reaction involving this compound, MEDT would be used to analyze the flow of electron density. Given the electron-deficient nature of the aromatic ring and the thiocarbonyl carbon, it would likely act as an electrophile in polar reactions, accepting electron density from a nucleophile. Quantifying the GEDT would provide a more nuanced understanding of the reaction mechanism than FMO theory alone. mdpi.com

The Electron Localization Function (ELF) is a method used to visualize regions of high electron pair probability, effectively mapping out chemical bonds, lone pairs, and atomic cores. For this compound, an ELF analysis would clearly depict the C=S double bond, the lone pairs on the sulfur and nitrogen atoms, and the covalent bonds within the aromatic ring and trifluoromethyl group. This provides an intuitive, visual confirmation of the molecule's Lewis structure. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (bonds, lone pairs). A key application for thioamides is quantifying the n→π* interaction, which describes the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the thiocarbonyl (π*C=S). acs.orgsemanticscholar.org This interaction is responsible for the partial double-bond character of the C-N bond and influences the rotational barrier and reactivity. nih.gov NBO analysis provides the stabilization energy (E⁽²⁾) associated with this and other hyperconjugative interactions, offering quantitative insight into the electronic factors governing the molecule's structure. semanticscholar.org

Elucidation of Regioselectivity and Stereoselectivity in Thioamide Reactions

Many organic reactions can yield multiple products (isomers). Predicting which isomer will be the major product is a critical challenge where computational chemistry excels. Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are determined by the relative activation energies of the competing reaction pathways. rsc.org

For reactions involving this compound, such as cycloadditions or hydrofunctionalizations, DFT can be used to model the transition states for all possible regio- and stereoisomeric products. nih.govrsc.org According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product. mdpi.com By comparing the calculated energies of these competing transition states, a reliable prediction of the reaction's outcome can be made, guiding synthetic efforts. For example, in reactions of unsaturated thioamides, the regioselectivity can be governed by the stability of radical intermediates or by the specific oxidation mechanism of the thioamide group, both of which can be modeled computationally. nih.gov

Illustrative Comparison of Activation Energies for Regioselectivity: This table demonstrates how DFT calculations can predict the regiochemical outcome of a hypothetical reaction.

| Reaction Pathway | Transition State | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A | TS-Regioisomer A | 0.0 | Major Product |

| Pathway B | TS-Regioisomer B | +3.5 | Minor Product |

Computational Assessment of Substituent Effects, including Fluorine and Trifluoromethyl Groups, on Reactivity

No specific data is available in the current scientific literature to populate this section.

Solvent Effects on Reaction Dynamics: A Computational Perspective

No specific data is available in the current scientific literature to populate this section.

A table of compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed in the context of the requested analysis.

Advanced Synthetic Applications and Derivatization Strategies of 2 Fluoro 3 Trifluoromethyl Benzothioamide

Role as a Versatile Building Block for Complex Fluorinated Organic Molecules

The unique substitution pattern of 2-fluoro-3-(trifluoromethyl)benzothioamide, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, positions it as a highly promising building block for the synthesis of complex fluorinated organic molecules. The thioamide functional group is a versatile handle for a variety of chemical transformations.

Construction of Fluorinated Nitrogen-Sulfur Heterocycles

Thioamides are well-established precursors for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles. nsc.ru The presence of electron-withdrawing fluoro and trifluoromethyl groups on the benzene (B151609) ring of this compound is expected to influence the reactivity of the thioamide moiety, potentially facilitating cyclization reactions.

For instance, this compound could undergo reactions with α-haloketones or other bifunctional electrophiles to yield fluorinated thiazoles, thiadiazoles, or other related heterocyclic systems. The reaction conditions for such transformations would likely be influenced by the electronic nature of the substituents.

Table 1: Potential Heterocyclic Scaffolds from this compound This table presents hypothetical reaction outcomes based on known thioamide chemistry.

| Reactant | Potential Heterocycle |

| α-Haloketone | 2-(2-Fluoro-3-(trifluoromethyl)phenyl)thiazole |

| Hydrazonoyl Halide | 1,3,4-Thiadiazole derivative |

| α,β-Unsaturated Ketone | Dihydrothiazine derivative |

Synthesis of Functional Polythioamides

Aromatic polythioamides are a class of polymers known for their excellent thermal stability, good solubility, and high refractive indices. rsc.org Recent advancements have focused on the multicomponent polymerization of elemental sulfur, aromatic diamines, and dialdehydes to produce these materials. rsc.orgrsc.org

This compound could potentially be utilized in the synthesis of novel functional polythioamides. While not a monomer in the traditional sense for the aforementioned multicomponent polymerizations, its derivatives could be explored. For example, conversion to a corresponding diamine or dialdehyde (B1249045) containing the 2-fluoro-3-(trifluoromethyl)phenyl moiety could allow for its incorporation into a polythioamide backbone, imparting unique properties due to the fluorine and trifluoromethyl groups.

Integration into Multi-Step Synthetic Sequences for Target Molecule Preparation

Fluorinated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The 2-fluoro-3-(trifluoromethyl)phenyl scaffold is a key component in several biologically active molecules. While specific multi-step syntheses employing this compound are not readily found, its potential is significant. The thioamide group can be converted to other functional groups, such as amides, nitriles, or amines, allowing for its strategic use in a longer synthetic route. For example, a multi-step synthesis could involve the initial construction of a key intermediate using the thioamide functionality, followed by its transformation to another group required for the final target molecule.

Development of Catalytic Systems Incorporating Benzothioamide Moieties

Benzothioamide derivatives have been explored as ligands in transition metal catalysis. researchgate.netscilit.com The sulfur and nitrogen atoms of the thioamide group can coordinate to metal centers, and the electronic properties of the aromatic ring can influence the catalytic activity. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound would significantly impact the electron density on the coordinating atoms. This could be harnessed to fine-tune the electronic properties of a metal catalyst, potentially leading to enhanced reactivity or selectivity in various catalytic transformations.

Table 2: Potential Influence of Substituents on Catalytic Properties This table provides a qualitative prediction of the effects of the fluoro and trifluoromethyl groups on a hypothetical benzothioamide-based catalyst.

| Property | Influence of Fluoro and Trifluoromethyl Groups |

| Lewis Acidity of Metal Center | Increased |

| Back-bonding to Ligand | Decreased |

| Stability of Catalyst | Potentially altered |

Modulation of Reactivity through Electronic and Steric Effects of Fluoro and Trifluoromethyl Substituents

The reactivity of the benzothioamide moiety is intrinsically linked to the electronic and steric nature of its substituents. The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position exert strong electron-withdrawing effects through both induction and resonance.

Electronic Effects: These electron-withdrawing groups decrease the electron density on the aromatic ring and on the thioamide functional group. mdpi.com This is expected to increase the acidity of the N-H protons and make the thione sulfur less nucleophilic but potentially more susceptible to attack by soft nucleophiles in certain contexts. The carbon of the C=S bond would become more electrophilic.

Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen atom. nih.gov Its presence at the 3-position could provide some steric hindrance around the thioamide group, which might influence the regioselectivity of certain reactions.

These combined electronic and steric effects can be strategically exploited to control the outcome of synthetic transformations involving this compound. For example, in reactions where the thioamide acts as a nucleophile, its reactivity would be attenuated, while in reactions where it is an electrophile, its reactivity would be enhanced.

Analytical and Spectroscopic Methodologies for Structural Characterization of Fluorinated Benzothioamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of 2-Fluoro-3-(trifluoromethyl)benzothioamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the this compound molecule. The aromatic region of the spectrum would be of particular interest, expected to show signals for the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and thioamide groups.

Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would reveal their relative positions on the ring. For instance, ortho, meta, and para relationships result in characteristic coupling constants (J values). The protons of the thioamide (-CSNH₂) group would likely appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

Expected ¹H NMR Data Summary (Theoretical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic C-H | ~7.0 - 8.5 | Multiplets (e.g., d, t, dd) |

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The chemical shifts would be highly informative:

The carbon of the thioamide group (C=S) is expected to appear significantly downfield (typically δ > 190 ppm), a characteristic feature distinguishing it from an amide carbonyl carbon.

The carbon of the trifluoromethyl (-CF₃) group would appear as a quartet due to coupling with the three fluorine atoms.

The six aromatic carbons would have distinct chemical shifts influenced by their substituents. The carbons directly bonded to fluorine (C-F) and the trifluoromethyl group (C-CF₃) would exhibit characteristic splitting patterns due to C-F coupling.

Expected ¹³C NMR Data Summary (Theoretical)

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| C=S | >190 | Singlet or triplet (coupling to N-H) |

| Aromatic C-F | ~150-165 | Doublet |

| Aromatic C-CF₃ | ~125-135 | Quartet |

| Aromatic C-H | ~115-140 | Singlet or Doublet |

| Aromatic C-CSNH₂ | ~130-145 | Singlet or Doublet |

¹⁹F NMR for Fluorine Environments and Coupling Patterns

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals:

A signal for the single fluorine atom attached to the aromatic ring.

A signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shifts of these signals, typically referenced to an external standard like CFCl₃, provide information about the electronic environment of the fluorine atoms. colorado.edu The signal for the trifluoromethyl group is generally expected to appear as a singlet, while the signal for the aromatic fluorine would likely be a more complex multiplet due to coupling with nearby aromatic protons. The presence of these two signals in the expected regions would be strong evidence for the proposed structure.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound. nih.govnih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₅F₄NS), the calculated monoisotopic mass would be compared to the experimentally determined mass, with a very low margin of error (typically <5 ppm) required for confirmation.

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments would help to confirm the presence of key structural motifs, such as the trifluoromethylphenyl group and the thioamide moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, key expected absorptions would include:

N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the primary thioamide.

C=S stretching (Thioamide I band): This vibration is often complex and coupled with other vibrations, but a strong band is typically expected in the 1020-1250 cm⁻¹ region. The C=S bond absorbs at a lower frequency than a C=O bond.

C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group and the aromatic ring.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the C=S bond and the aromatic ring vibrations.

X-ray Crystallography for Definitive Solid-State Structural Characterization

While NMR and mass spectrometry provide definitive structural information for a molecule in the gas or solution phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. A successful crystallographic analysis would confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as hydrogen bonding involving the thioamide group, in the solid state. However, no published crystal structure for this compound was found in the searched literature.

Chromatographic Techniques for Purity Assessment and Isolation

The purification, isolation, and assessment of purity of synthetic compounds such as this compound are critically dependent on chromatographic methodologies. Techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools in the synthesis and characterization of fluorinated benzothioamide derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis and purity determination of fluorinated benzothioamides. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.

Research Findings: In the synthesis of analogous compounds like 2-trifluoromethyl benzamide (B126), HPLC is routinely used to monitor the reaction progress and to determine the final product's purity. For instance, analysis has confirmed product purities as high as 98.8% for 2-trifluoromethyl benzamide, demonstrating the technique's effectiveness. google.com For complex analyses of fluorinated compounds, reverse-phase HPLC is often coupled with mass spectrometry (LC-MS) to identify degradation products or with specialized detectors like inductively-coupled plasma mass spectrometry (ICPMS/MS) for fluorine-specific detection. nih.govnih.gov The use of a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development for neutral per- and polyfluoroalkyl substances (PFASs). nih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of related fluorinated aromatic compounds.

| Parameter | Condition | Purpose/Comment |

| Stationary Phase | Reverse-Phase C18 | Common for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a wide range of compounds with varying polarities. nih.gov |

| Detector | UV-Vis (e.g., at 254 nm) | For detecting aromatic compounds. |

| Mass Spectrometry (MS) | For structural confirmation and identification of impurities. nih.gov | |

| ICPMS/MS | For fluorine-specific, non-targeted analysis. nih.gov | |

| Purity Assessment | Area Percentage | The peak area of the target compound relative to the total peak area is used to estimate purity. google.com |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable fluorinated compounds. For less volatile compounds, derivatization may be required to increase volatility. researchgate.net

Research Findings: In synthetic pathways leading to related benzamides, GC analysis has been employed to assess the purity of key intermediates, such as 2-fluoro-3-chlorotrifluoromethane. google.com The selection of an appropriate GC column is crucial for achieving good separation. For fluorinated compounds, semi-polar columns like a DB-624, which contains a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane phase, have proven effective. nih.gov Electron-capture detection (GC-ECD) is particularly sensitive for halogenated compounds, while MS provides definitive structural information. nih.gov

The table below outlines typical GC parameters for the analysis of fluorinated organic molecules.

| Parameter | Condition | Purpose/Comment |

| Stationary Phase | Semi-polar (e.g., DB-624) | Provides good separation for a range of polar and nonpolar analytes. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the analyte through the column. |

| Injector Temperature | 250 °C (typical) | Must be high enough to ensure rapid volatilization without thermal degradation. |

| Detector | Mass Spectrometry (MS) | Provides structural information for peak identification. nih.gov |

| Electron Capture (ECD) | Offers high sensitivity for electrophilic compounds like halogenated molecules. nih.gov | |

| Derivatization | Silylation, Alkylation | May be necessary to increase the volatility of polar functional groups. researchgate.net |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and preliminary purity checks. amazonaws.com It is an essential tool for the qualitative analysis and isolation of organic compounds. researchgate.net

Research Findings: For the separation of relatively nonpolar to moderately polar metabolites, silica (B1680970) gel is the most common stationary phase. amazonaws.com The choice of the mobile phase (eluent) is critical for achieving separation. A logical and experimental approach to testing various solvent systems is key to developing a useful protocol. amazonaws.com After separation, compounds on the TLC plate can be visualized under UV light (typically at 254 nm for aromatic compounds) or by using chemical staining agents. researchgate.net For preparative purposes, the separated bands of interest can be scraped from the plate and the compound extracted with a suitable solvent. nih.gov

Commonly used TLC systems for organic compounds of intermediate polarity are shown in the table below.

| Stationary Phase | Mobile Phase (Solvent System) | Compound Class Suitability |

| Silica Gel | Hexane / Ethyl Acetate | A versatile system for a wide range of polarities. |

| Silica Gel | Petroleum Ether / Diethyl Ether | A universal system for relatively nonpolar compounds. amazonaws.com |

| Silica Gel | Petroleum Ether / Chloroform | Useful for separating derivatives of cinnamic acid and other moderately polar aromatics. amazonaws.com |

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-(trifluoromethyl)benzothioamide, and what critical reaction conditions must be optimized?

Answer: A typical synthesis involves converting a benzaldehyde precursor (e.g., 2-fluoro-3-(trifluoromethyl)benzaldehyde) to a benzothioamide via a multi-step pathway. Key steps may include:

- Thionation : Reacting a benzamide intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce the thioamide group.

- Precursor synthesis : For example, nitrile intermediates (e.g., 2-fluoro-3-(trifluoromethyl)benzonitrile) can be hydrolyzed to amides before thionation .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical conditions :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

Advanced Questions

Q. How do the electronic effects of fluorine and trifluoromethyl substituents influence the reactivity of this compound in nucleophilic reactions?

Answer:

- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing nucleophilic attacks to the para position relative to itself. Fluorine’s inductive effect further stabilizes intermediates.

- Steric hindrance : The bulky -CF₃ group may slow reactions at adjacent positions.

- Methodological insight : Use computational modeling (DFT) to predict reactive sites. Validate with experimental substitution patterns (e.g., bromination at specific sites as in ).

Q. What strategies can resolve contradictions in reaction yields or by-product formation during synthesis?

Answer:

- By-product analysis : Use LC-MS to identify impurities (e.g., oxidized thioamide to amide).

- Optimization steps :

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

Answer:

- Target prioritization :

- Methodology :

- Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies.

- Perform molecular docking to predict interactions with enzymes like urease or carbonic anhydrase .

Q. What are the challenges in interpreting X-ray crystallography data for fluorinated benzothioamides, and how can they be mitigated?

Answer:

- Challenges :

- Disorder in CF₃ groups due to free rotation.

- Weak diffraction from light atoms (F, S).

- Solutions :

- Collect high-resolution data (synchrotron sources).

- Refine structures using restraints for CF₃ geometry.

- Compare with related crystal structures (e.g., methyl benzoate derivatives in ).

Data Contradiction Example :

If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), re-examine solvent effects or tautomeric forms (thione-thiol equilibrium). Cross-validate with 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.